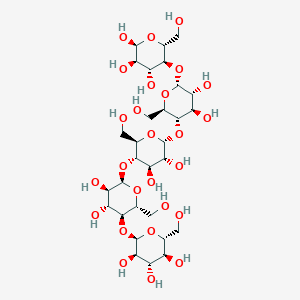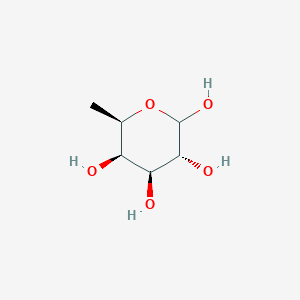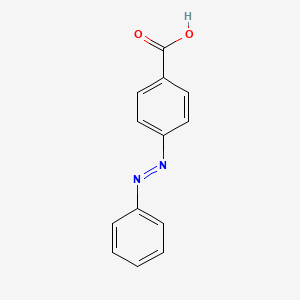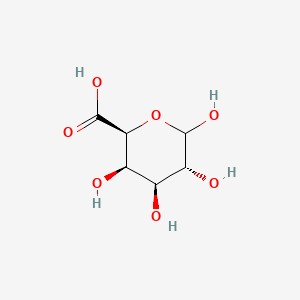
(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) is a coordination compound that features a zirconium ion complexed with a ligand derived from (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) typically involves the reaction of zirconium tetrachloride with (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium precursor. The ligand is prepared separately through the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the enone structure.
Industrial Production Methods
On an industrial scale, the production of this compound would involve the use of large-scale reactors with precise control over temperature, pressure, and atmosphere. The use of automated systems to handle the reagents and monitor the reaction conditions would ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium complexes.
Substitution: Ligand exchange reactions can occur, where the (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield zirconium dioxide, while substitution reactions can produce a variety of zirconium complexes with different ligands.
Scientific Research Applications
(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) has several scientific research applications, including:
Catalysis: The compound can be used as a catalyst in organic synthesis reactions, particularly in polymerization processes.
Materials Science: It is used in the development of advanced materials, such as zirconium-based ceramics and coatings.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential use in medical applications, such as drug delivery systems.
Industrial Applications: It is used in the production of high-performance materials for aerospace and automotive industries.
Mechanism of Action
The mechanism by which (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) exerts its effects involves the coordination of the zirconium ion with the ligand. This coordination alters the electronic structure of the zirconium ion, making it more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as the activation of monomers in polymerization reactions or the interaction with biological molecules in medical applications.
Comparison with Similar Compounds
Similar Compounds
Zirconium acetylacetonate: Another zirconium complex with a similar ligand structure.
Zirconium tetramethylheptanedionate: A compound with a different ligand but similar coordination environment.
Uniqueness
(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) is unique due to its specific ligand structure, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and materials science applications compared to other zirconium complexes.
Properties
IUPAC Name |
(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H20O2.Zr/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7,12H,1-6H3;/q;;;;+4/p-4/b4*8-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSNEJQSDZMDFZ-DNSQIVDOSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Zr+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Zr+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H76O8Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B7802271.png)
![[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7802276.png)
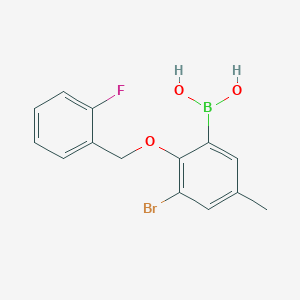
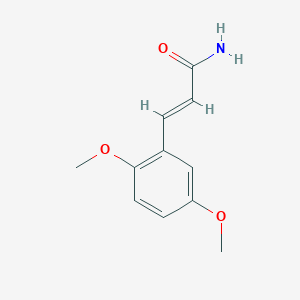
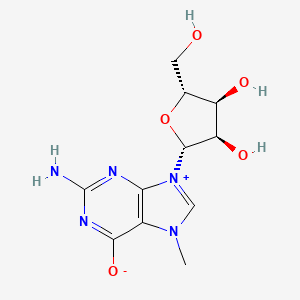
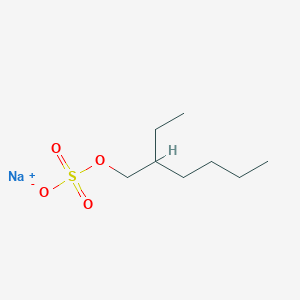

![(2R)-6-{[(Allyloxy)carbonyl]amino}-2-ammoniohexanoate](/img/structure/B7802317.png)
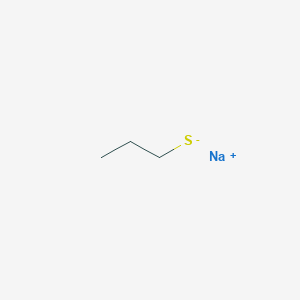
![sodium;(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B7802345.png)
